6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid
Overview
Description
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is part of the picolinic acid family, which is known for its diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Substitution: A fluoro group is introduced via a substitution reaction.
Esterification: The methoxycarbonyl group is introduced through esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against enveloped viruses.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to block the entry of enveloped viruses into host cells by disrupting the fusion of the viral envelope with the host cell membrane . This unique mechanism makes it a promising candidate for broad-spectrum antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: Known for its role in zinc absorption and antiviral properties.
Aminopyralid: A selective herbicide used for controlling broadleaf weeds.
Halauxifen-methyl: A synthetic auxin herbicide with a similar structural skeleton.
Uniqueness
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a broad-spectrum antiviral agent and its applications in herbicide development highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
6-amino-3-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)7-2-4-10(15)9(6-7)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFVROCNJDRYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144729 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-56-8 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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